3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
Overview
Description
3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate is a complex organic compound that features a combination of functional groups, including a hydroxyl group, a nitro group, and a chlorobenzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: Introduction of the nitro group into the pyridine ring.
Hydroxylation: Addition of the hydroxyl group to the propyl chain.
Esterification: Formation of the ester linkage with 4-chlorobenzenecarboxylic acid.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, oxidizing agents for hydroxylation, and acidic or basic catalysts for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzenecarboxylate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenecarboxylates.
Scientific Research Applications
3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl and ester groups may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl benzoate
- 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-methylbenzenecarboxylate
Uniqueness
Compared to similar compounds, 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate is unique due to the presence of the chlorobenzenecarboxylate moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
[3-hydroxy-2-(5-nitro-2-oxopyridin-1-yl)propyl] 4-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6/c16-11-3-1-10(2-4-11)15(21)24-9-13(8-19)17-7-12(18(22)23)5-6-14(17)20/h1-7,13,19H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZTZLURVIGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)N2C=C(C=CC2=O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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